2,5-dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethoxy-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]benzene-1-sulfonamide (hereafter referred to as 2,5-DMPB) is an organic compound that has been studied for its potential applications in scientific research and in laboratory experiments. This compound is of particular interest due to its unique structure, which consists of a benzene ring, a sulfonamide group, and a pyridazinone ring. 2,5-DMPB has been studied for its ability to act as a molecular scaffold for the creation of new compounds, as well as for its potential applications in the fields of medicinal chemistry and drug discovery.
科学的研究の応用
2,5-DMPB has been studied for its potential applications in scientific research and in laboratory experiments. It has been shown to have potential applications in the fields of medicinal chemistry and drug discovery. For example, 2,5-DMPB has been used as a scaffold for the synthesis of new compounds, such as the anticonvulsant drug pregabalin. Additionally, 2,5-DMPB has been used as a starting material for the synthesis of new compounds with potential anti-cancer and anti-inflammatory activities.
作用機序
Target of Action
Similar compounds have been shown to inhibit matrix metalloproteinases (mmps), particularly mmp 13 . MMPs are a family of Zn-dependent endopeptidases involved in the degradation and repair of the major components of the extracellular matrix of connective tissues .
Mode of Action
Similar compounds have been shown to inhibit mmps by binding to the catalytic zinc ion . This binding inhibits the enzyme’s activity, preventing the degradation of the extracellular matrix .
Biochemical Pathways
The inhibition of MMPs affects various biochemical pathways. MMPs are involved in many physiological processes such as ovulation, embryogenesis, angiogenesis, cellular differentiation, and wound healing . The over-expression of these proteinases is associated with a number of pathological processes such as psoriasis, multiple sclerosis, osteoarthritis, rheumatoid arthritis, osteoporosis, Alzheimer’s disease, tumor growth and metastasis .
Pharmacokinetics
It is noted that similar compounds show poor pharmacokinetic properties and may cause toxicity resulting from metabolic activation of hydroxylamine .
Result of Action
The result of the compound’s action would be the inhibition of the targeted MMPs, leading to a reduction in the degradation of the extracellular matrix. This could potentially slow down or halt the progression of diseases associated with the over-expression of these proteinases .
実験室実験の利点と制限
The advantages of using 2,5-DMPB in laboratory experiments include its relatively low cost and its availability from a variety of commercial suppliers. Additionally, 2,5-DMPB is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 2,5-DMPB in laboratory experiments, such as its low solubility in aqueous solutions and its potential toxicity.
将来の方向性
The potential applications of 2,5-DMPB are still being explored. Some potential future directions for research include the development of new compounds based on the 2,5-DMPB scaffold, the investigation of its potential anti-cancer and anti-inflammatory activities, the study of its potential applications in the treatment of neurological disorders, and the exploration of its potential applications in drug discovery. Additionally, further research is needed to elucidate the exact mechanism of action of 2,5-DMPB and to identify any potential adverse effects.
合成法
2,5-DMPB can be synthesized via two different methods. The first method involves the reaction of 2,5-dimethoxybenzene-1-sulfonyl chloride with 3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl amine in the presence of a base such as potassium carbonate. The second method involves the reaction of 2,5-dimethoxybenzene-1-sulfonyl chloride with 3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl amine in the presence of a base such as lithium hydroxide.
特性
IUPAC Name |
2,5-dimethoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5S/c1-22-12-6-7-13(23-2)14(11-12)24(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAIZDXEDFEVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。